6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid

Medicinal chemistry Physicochemical profiling Scaffold optimization

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid (CAS 2387596-43-0) is a fluorinated heterocyclic building block belonging to the benzoxazolone class. Its molecular formula is C8H4FNO4 with a molecular weight of 197.12 g/mol, and it carries a fluorine substituent at the 6-position of the fused benzo[d]oxazole-2-one ring system together with a carboxylic acid group at the 4-position.

Molecular Formula C8H4FNO4
Molecular Weight 197.12 g/mol
Cat. No. B12947860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid
Molecular FormulaC8H4FNO4
Molecular Weight197.12 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1C(=O)O)NC(=O)O2)F
InChIInChI=1S/C8H4FNO4/c9-3-1-4(7(11)12)6-5(2-3)14-8(13)10-6/h1-2H,(H,10,13)(H,11,12)
InChIKeyFGOXXCVYWFVREI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid – Procurement-Relevant Identity and Physicochemical Baseline


6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid (CAS 2387596-43-0) is a fluorinated heterocyclic building block belonging to the benzoxazolone class. Its molecular formula is C8H4FNO4 with a molecular weight of 197.12 g/mol, and it carries a fluorine substituent at the 6-position of the fused benzo[d]oxazole-2-one ring system together with a carboxylic acid group at the 4-position [1]. The compound is supplied by multiple vendors at purities of 95%–98% for research and development use, with computed physicochemical descriptors including XLogP3 = 0.8, two hydrogen-bond donors, and five hydrogen-bond acceptors [1]. It is structurally distinct from the non-fluorinated parent scaffold 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid (CAS 100960-55-2; MW 179.13; XLogP3 = 0.7) and from regioisomeric fluoro analogs that place the fluorine at alternative positions on the aromatic ring [2].

Why 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic Acid Cannot Be Replaced by In-Class Analogs – The Case for Position-Specific Fluorination


Within the 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid scaffold, the position of fluorine substitution is not interchangeable. The 6-fluoro derivative presents a distinct electronic and steric profile compared with the non-fluorinated parent (CAS 100960-55-2), the 5-fluoro regioisomer (CAS 2020030-89-9), and the 7-fluoro regioisomer (CAS 2387596-09-8) [1]. Each regioisomer places the electronegative fluorine at a different distance and orientation relative to the C4-carboxylic acid and the C2-oxo/lactam functionalities, altering ring electronics, hydrogen-bond-acceptor count (5 for 6-F vs. 4 for the non-fluorinated analog), and lipophilicity (XLogP3 0.8 vs. 0.7) [1][2]. In medicinal chemistry campaigns, such differences translate into measurably different target-binding poses, metabolic soft-spot susceptibility, and derivatization reactivity [3]. Procuring the incorrect regioisomer or the non-fluorinated scaffold therefore risks invalidating structure-activity relationship (SAR) conclusions and wasting synthetic effort on a compound with divergent pharmacokinetic and pharmacodynamic behavior.

Quantitative Differentiation Evidence for 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic Acid Versus Key Comparators


Physicochemical Differentiation: 6-Fluoro vs. Non-Fluorinated Parent – Lipophilicity and Hydrogen-Bond-Acceptor Capacity

Replacement of the C6 aromatic hydrogen with fluorine increases the computed lipophilicity (XLogP3) from 0.7 to 0.8 (Δ = +0.1 log unit) and raises the hydrogen-bond-acceptor count from 4 to 5, relative to the non-fluorinated parent 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid [1][2]. The molecular weight increases from 179.13 to 197.12 g/mol (Δ = +17.99 g/mol; +10.0%), while the rotatable bond count remains unchanged at 1. The topological polar surface area (TPSA) of the 6-fluoro compound is 83.3 Ų . These alterations are modest but directionally consistent with the well-documented effect of aryl fluorination on passive membrane permeability and target-binding desolvation energetics [3].

Medicinal chemistry Physicochemical profiling Scaffold optimization

Regioisomeric Differentiation: 6-Fluoro-4-carboxylic Acid vs. 6-Fluoro-5-carboxylic Acid – Positional Control of the Carboxylic Acid Pharmacophore

Among compounds sharing the same molecular formula (C8H4FNO4) and identical molecular weight (197.12), the carboxylic acid position dictates hydrogen-bonding geometry and derivatization vectors. The 6-fluoro-4-carboxylic acid isomer places the carboxyl group at the sterically encumbered peri-position relative to the oxazole ring oxygen, whereas the 6-fluoro-5-carboxylic acid isomer (CAS 2020030-89-9) positions it one carbon removed [1]. Both isomers are commercially available as distinct catalog items, confirming they are handled as non-interchangeable chemical entities by suppliers .

Structure-activity relationship Regioisomer profiling Medicinal chemistry

Fluorine-Imparted Metabolic Stability Advantage: Class-Level Evidence for 6-Fluoro-Benzoxazolones

Although no direct microsomal stability data for the target compound itself were located in the public domain, the broader class of fluorinated benzoxazolones consistently demonstrates improved metabolic stability relative to non-fluorinated analogs [1]. A systematic review of fluorinated small molecules established that aryl fluorine substitution at positions not directly adjacent to cytochrome P450 metabolic soft spots reduces oxidative clearance by increasing the ionization potential of the aromatic ring and blocking hydroxylation at the substituted position [1]. The 6-fluoro substituent is positioned meta to the C4-carboxylic acid and para to the oxazole ring junction, a pattern that in analogous benzoxazolone series has been associated with attenuated CYP-mediated oxidation at the fluorine-bearing carbon [2]. The compound's XLogP3 of 0.8 and five hydrogen-bond acceptors place it within favorable property space for oral bioavailability according to Lipinski and Veber rule criteria [3].

Drug metabolism Pharmacokinetics Fluorine medicinal chemistry

Dual Functional-Group Derivatization Capacity: Simultaneous Carboxylic Acid Coupling and C6-Fluorine Nucleophilic Aromatic Substitution

The target compound uniquely combines two independently addressable reactive handles on the same benzoxazolone core: (i) a C4-carboxylic acid suitable for amide bond formation, esterification, or reduction, and (ii) a C6-fluorine atom capable of undergoing nucleophilic aromatic substitution (SNAr) under appropriate activation conditions [1]. This orthogonal reactivity is absent in the non-fluorinated parent (CAS 100960-55-2), which offers only the carboxylic acid handle, and differs from the 6-fluoro-5-carboxylic acid regioisomer where the carboxyl group is positioned one carbon away, altering the spatial relationship between the two reactive centers [1][2]. The molecular formula C8H4FNO4 and the presence of a single fluorine atom (exact mass: 197.01244 Da) facilitate reaction monitoring by ¹⁹F NMR and mass spectrometry .

Synthetic chemistry Building block utility Parallel library synthesis

Best-Fit Research and Procurement Application Scenarios for 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic Acid


Medicinal Chemistry Lead Optimization: Fluorine Scan of Benzoxazolone-4-carboxylic Acid Scaffolds

When executing a systematic fluorine scan of a benzoxazolone-4-carboxylic acid hit or lead series, this compound serves as the 6-fluoro positional probe. The computed XLogP3 (0.8 vs. 0.7 for the non-fluorinated parent) and the additional hydrogen-bond acceptor (5 vs. 4) provide measurable differentiation in physicochemical property space that can be correlated with changes in target potency, selectivity, and ADME parameters . The C4-carboxylic acid enables direct conjugation to amine-containing pharmacophores without additional synthetic steps, while the C6-fluorine provides a ¹⁹F NMR handle for both reaction monitoring and binding studies .

Parallel Library Synthesis via Orthogonal Derivatization of C4-COOH and C6-F

This compound is uniquely suited for two-dimensional diversity-oriented synthesis: first-stage amide coupling or esterification at the C4-carboxylic acid, followed by second-stage nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the C6-fluoro position. This sequential diversification strategy is not possible with the non-fluorinated parent (CAS 100960-55-2) or with regioisomers where the fluorine is placed at alternative positions that alter electronic activation for SNAr . The dual-handle architecture can reduce the number of synthetic steps required to explore two SAR vectors from sequential independent syntheses to a single branched pathway .

PDE4/mGlu5 Antagonist Scaffold Exploration with Metabolic Soft-Spot Blockade

The non-fluorinated 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid scaffold is precedented in biological studies involving PDE4 inhibitors and mGlu5 receptor antagonists . The 6-fluoro derivative provides a pre-installed metabolic blockade at the C6 position—a common site of aromatic hydroxylation in benzoxazolones—potentially improving microsomal stability and half-life relative to the non-fluorinated scaffold [1]. Researchers pursuing PDE4 or mGlu5 targets may procure this compound to bypass the need for late-stage fluorination and to generate fluorine-containing analogs for direct head-to-head metabolic stability comparison with the non-fluorinated parent [1].

Chemical Biology Probe Design Requiring ¹⁹F NMR Reporter Capability

The single fluorine atom at C6 provides a clean, uncrowded ¹⁹F NMR signal that can serve as a reporter for ligand-binding assays, protein-observed ¹⁹F NMR experiments, and cellular uptake studies. With an exact mass of 197.01244 Da, the compound also provides a distinctive mass shift (+17.99 Da vs. non-fluorinated parent) that facilitates mass-spectrometry-based detection and quantification in complex biological matrices . These features make the compound an attractive starting point for assembling chemical biology tool compounds where both binding affinity and spectroscopic traceability are required.

Quote Request

Request a Quote for 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.